molecular formula C13H9N5O B2896017 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 860784-91-4

2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No. B2896017
CAS RN: 860784-91-4
M. Wt: 251.249
InChI Key: ANTULYFDTAJUBO-UHFFFAOYSA-N
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Description

The compound “2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is a derivative of quinazoline . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride can create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .


Molecular Structure Analysis

Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Chemical Reactions Analysis

The compound “2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile” can enter into condensation reactions with the formation of various polyheterocyclic pyrazole derivatives . The reaction of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-carbonitrile with some 1,3-Dielectrophilic Agents can lead to new heterocyclisation reactions .

Scientific Research Applications

Synthesis and Structural Characterization

  • Formation of Pyrazoloquinazolines : The reaction of similar compounds with beta-cycloketols leads to the formation of hexahydropyrazoloquinazolines, highlighting a method for synthesizing novel compounds with potential applications in various fields (Dotsenko et al., 2018).

  • Novel Pyrazoloquinazoline Derivatives : A study detailed the synthesis of new pyrazoloquinazoline derivatives via cyclocondensation, leading to the creation of various polyheterocyclic compounds (Ragab, Metwally, & Mohamed, 2017).

  • DFT Calculations and Characterization : Treatment of certain ketones with aminopyrazoles and other compounds produced fused quinazoline derivatives, with DFT computational studies carried out to understand the molecular properties (Mohamed, Abdel-Latif, & Ahmed, 2020).

Advanced Material Applications

  • Photovoltaic Properties : The photovoltaic properties of certain quinoline derivatives were studied, indicating potential applications in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Structural and Optical Properties : Analysis of the structural and optical properties of similar quinoline derivatives thin films revealed insights into their potential use in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O/c14-5-4-10-8(6-15)13-16-7-9-11(18(13)17-10)2-1-3-12(9)19/h7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTULYFDTAJUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC3=C(C(=NN23)CC#N)C#N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331868
Record name 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile

CAS RN

860784-91-4
Record name 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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